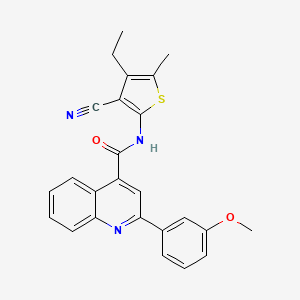
2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
描述
2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of tubulin polymerization, which is a critical process for cell division. The compound binds to the colchicine binding site of tubulin and disrupts the microtubule network, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one have been extensively studied in preclinical models. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, the compound has also been evaluated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one for laboratory experiments is its potential as a therapeutic agent for cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For research include exploring its potential as a combination therapy, developing new formulations, and exploring its application in other fields of research.
科学研究应用
2-(2-fluorophenyl)-4-(3-iodo-4,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential application in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been evaluated for its potential as a therapeutic agent. The compound has shown promising results in preclinical studies as a potential anticancer agent, with its mechanism of action involving the inhibition of tubulin polymerization.
属性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FINO4/c1-23-15-9-10(7-13(20)16(15)24-2)8-14-18(22)25-17(21-14)11-5-3-4-6-12(11)19/h3-9H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJCMMKRJKUJU-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481392.png)

![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3481395.png)

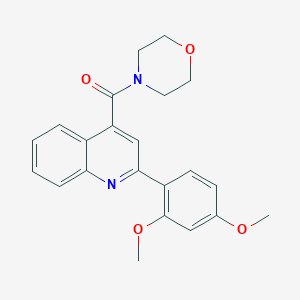
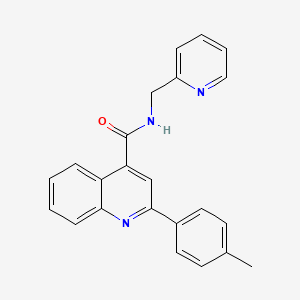
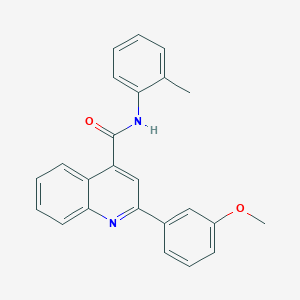
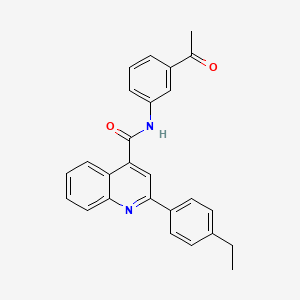
![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3481449.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B3481456.png)

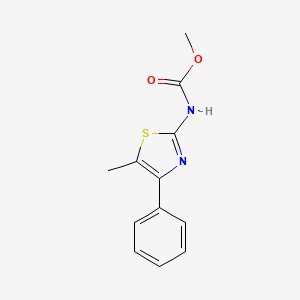
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide](/img/structure/B3481471.png)
